2-Isobutyl-quinoline-4-carboxylic acid
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Overview
Description
2-Isobutyl-quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H15NO2. This compound is characterized by a quinoline ring system substituted with an isobutyl group at the 2-position and a carboxylic acid group at the 4-position. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in various biochemical processes .
Pharmacokinetics
Quinoline is a core structure in many drugs and is used as a central template for the synthesis of various drugs .
Result of Action
Quinoline derivatives have been reported to have various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives has been achieved using various environmentally friendly methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of alpha-iso-Butylamine with Acrolein, followed by cyclization to form the quinoline ring . Another method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Microwave-assisted processes have also been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. These methods include the use of recyclable catalysts, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Isobutyl-quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Quinolines are used in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 2-Ethylquinoline-4-carboxylic acid
Comparison: 2-Isobutyl-quinoline-4-carboxylic acid is unique due to the presence of the isobutyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
2-(2-methylpropyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAADMSZKWMHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366373 |
Source
|
Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24260-31-9 |
Source
|
Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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